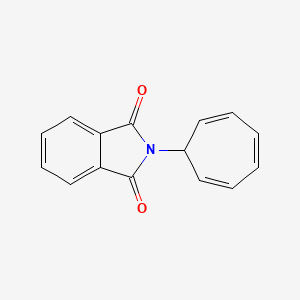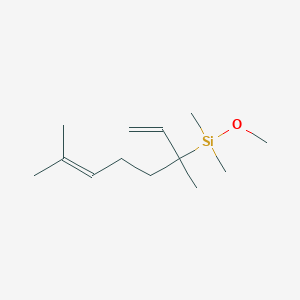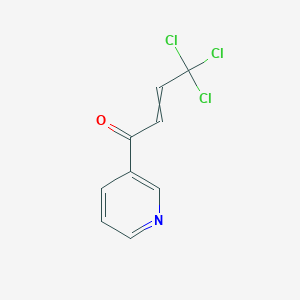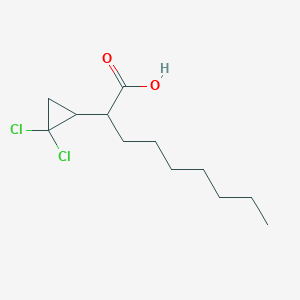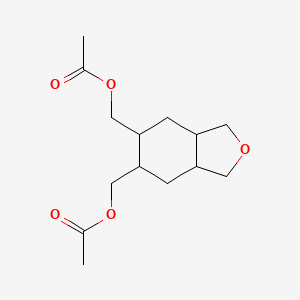![molecular formula C26H22F2P2 B14352180 Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- CAS No. 94940-44-0](/img/structure/B14352180.png)
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- is a tertiary phosphine compound characterized by the presence of two phosphino groups linked by an ethyl chain. This compound is notable for its applications in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For instance, the reaction of a Grignard reagent with a chlorophosphine can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of organolithium compounds and halogenophosphines is prevalent, with the in situ lithiation of a pre-designed organic precursor being a common approach .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically converts the phosphine to its corresponding phosphine oxide.
Substitution: The phosphine can participate in nucleophilic substitution reactions, where the phosphorus atom attacks an electrophilic carbon atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are often used in substitution reactions.
Major Products
Oxidation: The major product is the phosphine oxide.
Substitution: The products depend on the specific reagents used but generally include substituted phosphines.
Applications De Recherche Scientifique
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of metal-based drugs.
Mécanisme D'action
The mechanism by which phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- exerts its effects involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, polymerization, and cross-coupling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine ligand.
Bis(diphenylphosphino)methane: Another common diphosphine ligand.
Uniqueness
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- is unique due to the presence of fluorine atoms on the phenyl rings, which can influence the electronic properties of the ligand and its ability to stabilize metal complexes. This can result in different coordination geometries and catalytic behaviors compared to other similar compounds .
Propriétés
Numéro CAS |
94940-44-0 |
|---|---|
Formule moléculaire |
C26H22F2P2 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
2-bis(3-fluorophenyl)phosphanylethyl-diphenylphosphane |
InChI |
InChI=1S/C26H22F2P2/c27-21-9-7-15-25(19-21)30(26-16-8-10-22(28)20-26)18-17-29(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-16,19-20H,17-18H2 |
Clé InChI |
ORHJJULWFRXKEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCP(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



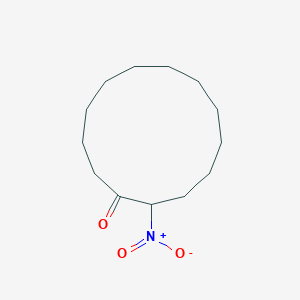
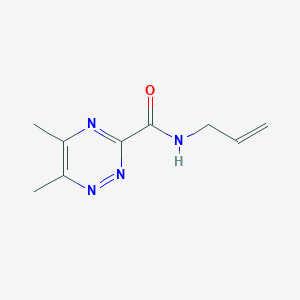

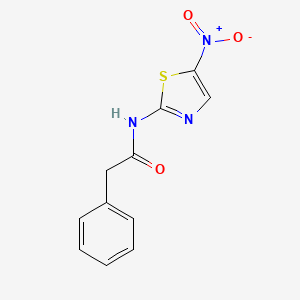
![4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline](/img/structure/B14352130.png)

![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)

